molecular formula C8H9BrIN B13890395 2-(5-Bromo-2-iodophenyl)ethan-1-amine

2-(5-Bromo-2-iodophenyl)ethan-1-amine

Katalognummer: B13890395
Molekulargewicht: 325.97 g/mol
InChI-Schlüssel: CPWDOGVBIROOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromo-2-iodophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrIN This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-iodophenyl)ethan-1-amine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and iodination of a phenyl ring, followed by the reaction with an ethanamine derivative. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amination reactions. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromo-2-iodophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

    Substitution Products: Various substituted phenyl ethanamines.

    Oxidation Products: Corresponding phenyl ethanone derivatives.

    Reduction Products: Dehalogenated phenyl ethanamines.

    Coupling Products: Biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromo-2-iodophenyl)ethan-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-iodophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, influencing its biological activity. The ethanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromo-2-iodophenyl)ethan-1-amine is unique due to the specific positioning of bromine and iodine atoms on the phenyl ring, combined with the ethanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C8H9BrIN

Molekulargewicht

325.97 g/mol

IUPAC-Name

2-(5-bromo-2-iodophenyl)ethanamine

InChI

InChI=1S/C8H9BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2

InChI-Schlüssel

CPWDOGVBIROOMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CCN)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.